molecular formula C9H8N4O3 B11883396 n-Methyl-6-nitro-1h-indazole-1-carboxamide CAS No. 24240-38-8

n-Methyl-6-nitro-1h-indazole-1-carboxamide

Cat. No.: B11883396
CAS No.: 24240-38-8
M. Wt: 220.18 g/mol
InChI Key: IXYNDRDIXRTMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-nitro-1H-indazole-1-carboxamide is a chemical compound of interest in pharmaceutical and biological research. It belongs to the class of indazole derivatives, which are nitrogen-containing heterocycles known for their versatile biological activities and presence in various investigational compounds . The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for their potential pharmacological properties . Nitro-indazole derivatives, in particular, have been identified as key intermediates or target molecules in studies focusing on antimicrobial and antioxidant agents . For instance, research on similar 5-nitro-N-phenyl-1H-indazole-1-carboxamide derivatives has shown promising in vitro antimicrobial and antioxidant activities, highlighting the potential of this chemical class in therapeutic development . Furthermore, molecular modeling analyses, including docking studies and molecular dynamics simulations, are often employed with such compounds to understand their interactions with biological targets, such as enzymes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24240-38-8

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

N-methyl-6-nitroindazole-1-carboxamide

InChI

InChI=1S/C9H8N4O3/c1-10-9(14)12-8-4-7(13(15)16)3-2-6(8)5-11-12/h2-5H,1H3,(H,10,14)

InChI Key

IXYNDRDIXRTMAT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 6 Nitro 1h Indazole 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals.

Proton (¹H) NMR Spectral Analysis: Chemical Shift Patterns and Coupling Constants

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the indazole ring and the protons of the N-methylcarboxamide substituent. The electron-withdrawing nature of the nitro group at the C-6 position and the carboxamide group at the N-1 position significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield.

The expected signals would include:

A singlet or a narrow doublet for the proton at the C-7 position, expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent nitro group and the heterocyclic nitrogen.

A doublet for the proton at the C-5 position.

A doublet of doublets for the proton at the C-4 position.

A signal for the proton at the C-3 position.

A signal for the amide proton (NH), which may be a broad singlet or a quartet if coupled to the methyl group.

A doublet for the N-methyl (CH₃) protons, coupled to the amide proton.

Spin-spin coupling constants (J-values) are critical for confirming the positions of the substituents. Typical aromatic coupling constants would be observed: ortho coupling (³JHH) around 7-9 Hz, meta coupling (⁴JHH) around 1-3 Hz, and para coupling (⁵JHH) which is often close to 0 Hz. ubc.ca

Table 1: Predicted ¹H NMR Spectral Data for n-Methyl-6-nitro-1h-indazole-1-carboxamide

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 8.3 - 8.5 s -
H-4 7.8 - 8.0 d ³J(H4-H5) ≈ 9.0
H-5 8.1 - 8.3 dd ³J(H5-H4) ≈ 9.0, ⁴J(H5-H7) ≈ 2.0
H-7 8.7 - 8.9 d ⁴J(H7-H5) ≈ 2.0
NH 7.9 - 8.2 q ³J(NH-CH3) ≈ 4.5

Note: Predicted values are based on general spectroscopic principles and data for analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis: Resonance Assignments and Structural Confirmation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the nitro and carboxamide groups will have a pronounced effect on the chemical shifts of the indazole ring carbons.

Expected resonances include:

A signal for the carbonyl carbon (C=O) of the carboxamide group, typically found in the 160-170 ppm range.

Signals for the seven carbon atoms of the indazole ring. The carbon atom bearing the nitro group (C-6) and the carbons ortho and para to it will show significant shifts.

A signal for the N-methyl carbon (N-CH₃), expected in the 25-35 ppm range.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 165 - 168
C-3 135 - 138
C-3a 120 - 123
C-4 122 - 125
C-5 118 - 121
C-6 145 - 148
C-7 112 - 115
C-7a 140 - 143

Note: Predicted values are based on general spectroscopic principles and data for analogous compounds. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR Spectroscopy: Characterization of Indazole Nitrogen Atoms

¹⁵N NMR spectroscopy is a powerful tool for directly probing the chemical environment of the nitrogen atoms within the molecule. nih.gov The spectrum would be expected to show three distinct signals: one for the N-1 atom of the indazole ring, one for the N-2 atom, and one for the nitrogen in the N-methylcarboxamide side chain. The chemical shifts are sensitive to hybridization and substitution. The N-1 atom, being part of the carboxamide linkage, would have a characteristic chemical shift, while the N-2 atom's resonance would be typical for a pyridine-type nitrogen in a heterocyclic ring. nih.govcsic.es The nitro group nitrogen would also have a distinct chemical shift, typically at a much lower field. researchgate.net

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regiomeric Differentiation

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. rsc.org It would be used to trace the connectivity of the aromatic protons, for instance, confirming the coupling between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). rsc.org It would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum.

A correlation from the N-methyl protons to the carbonyl carbon, confirming the N-methylamide fragment.

Correlations from the amide proton (NH) to the carbonyl carbon and to the C-7a of the indazole ring, confirming the attachment to N-1.

Correlations from H-7 to C-5 and C-3a, and from H-3 to C-3a and C-7a, which would definitively establish the connectivity within the indazole ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key expected NOE would be between the N-methyl protons and the H-7 proton of the indazole ring, which would provide definitive proof of the N-1 substitution regiochemistry. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization.

Electron Ionization (EI) Mass Spectrometry: Elucidation of Characteristic Fragmentation Pathways

In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and numerous fragment ions. youtube.com The fragmentation pattern is a reproducible fingerprint that helps in structural elucidation.

For this compound (C₉H₈N₄O₃, Molecular Weight: 220.18 g/mol ), the following fragmentation pathways are plausible:

Formation of the Molecular Ion: An intense peak corresponding to the molecular ion [C₉H₈N₄O₃]⁺· at m/z 220 would be expected.

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), leading to a fragment ion at m/z 174. researchgate.net

Alpha-Cleavage at the Carbonyl Group: Cleavage of the N-C(O) bond could lead to the loss of the N-methyl isocyanate molecule (CH₃NCO, 57 Da), resulting in a 6-nitroindazole (B21905) fragment ion at m/z 163.

Cleavage of the Amide Bond: Fission of the bond between the carbonyl carbon and the amide nitrogen could lead to the loss of the methylamino radical (·NHCH₃, 30 Da), yielding an ion at m/z 190.

Loss of the Entire Carboxamide Moiety: Cleavage of the N1-C(O) bond could result in the loss of the entire N-methylcarboxamide radical (·C(O)NHCH₃, 58 Da), giving a fragment at m/z 162.

These primary fragmentation pathways provide characteristic ions that help confirm the presence of the 6-nitroindazole core and the N-methyl-1-carboxamide substituent.

Table 3: Predicted EI-MS Fragmentation Data for this compound

m/z Proposed Ion Structure/Fragment Lost
220 [M]⁺· (Molecular Ion)
190 [M - ·NHCH₃]⁺
174 [M - NO₂]⁺
163 [M - CH₃NCO]⁺·

Note: Predicted m/z values are based on plausible fragmentation pathways. Actual relative intensities would depend on ion stability.

Electrospray Ionization (ESI) Mass Spectrometry: Ionization Mechanisms and Adduct Formation

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. The ionization process in ESI typically involves the formation of protonated molecules, [M+H]⁺, especially for compounds containing basic sites such as the nitrogen atoms of the indazole ring system. rsc.orgresearchgate.net In the positive ion mode, the molecule is expected to readily accept a proton from the solvent, leading to a prominent signal corresponding to its protonated form.

Another common phenomenon in ESI-MS is the formation of adduct ions, where the analyte molecule associates with cations present in the solvent or mobile phase. researchgate.net For this compound, the formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is highly probable, particularly if glass vials or sodium/potassium salts are used in sample preparation or analysis. These adducts are often observed alongside the primary [M+H]⁺ ion and can aid in confirming the molecular weight of the compound. The relative intensity of these adducts versus the protonated molecule can be influenced by the solvent system, pH, and the concentration of alkali metal salts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. nih.govmdpi.com For this compound (molecular formula C₉H₈N₄O₃), the theoretical exact mass of the neutral molecule is 220.05964 Da. The primary ion expected in positive mode ESI-HRMS would be the protonated molecule, [M+H]⁺.

The determination of the exact mass of this ion allows for the calculation of the molecular formula with a high degree of confidence, typically with a mass accuracy of less than 5 parts per million (ppm). This level of precision helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. Studies on related indazole derivatives have demonstrated the utility of HRMS in confirming their proposed structures. mdpi.comnih.govnih.gov

Table 1: Calculated Exact Masses for this compound Ions

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M] C₉H₈N₄O₃ 220.05964
[M+H]⁺ C₉H₉N₄O₃⁺ 221.06747
[M+Na]⁺ C₉H₈N₄NaO₃⁺ 243.04941

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions, often referred to as daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the presence of specific functional groups.

For the [M+H]⁺ ion of this compound, fragmentation is expected to occur at the most labile bonds. Based on the fragmentation patterns of other indazole-3-carboxamides, key fragmentation pathways would likely involve the cleavage of the carboxamide side chain. nih.govresearchgate.netresearchgate.netnih.gov Predicted fragmentation could include the neutral loss of isocyanic acid (HNCO) from the methylcarbamoyl group, cleavage of the bond between the indazole ring and the carboxamide carbonyl, and fragmentation of the indazole ring itself, potentially involving the loss of the nitro group (NO₂) or nitrous acid (HNO₂).

Table 2: Predicted MS/MS Daughter Ions for [C₉H₉N₄O₃]⁺

Precursor Ion (m/z) Proposed Loss Daughter Ion (m/z) Proposed Formula of Daughter Ion
221.07 CH₃NCO 164.05 C₇H₆N₃O₂⁺
221.07 CONHCH₃ 163.04 C₇H₅N₃O₂⁺
221.07 NO₂ 175.07 C₉H₉N₃O⁺
163.04 NO₂ 117.06 C₇H₅N⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional moieties: the aromatic nitro group and the N-methylcarboxamide group.

Vibrational Band Assignments for Nitro and Carboxamide Moieties

The presence of the nitro (NO₂) group on the aromatic indazole ring is typically confirmed by two strong absorption bands. mdpi.com The asymmetric stretching vibration is expected in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears at a lower wavenumber, generally between 1335-1370 cm⁻¹.

The N-methylcarboxamide group gives rise to several characteristic bands. The most prominent is the C=O stretching vibration, known as the Amide I band, which is expected to appear as a strong absorption in the region of 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is absent due to the N-methylation, but C-N stretching vibrations are expected. Other bands corresponding to C-H stretching of the methyl group and the aromatic ring, as well as aromatic C=C stretching, will also be present. vscht.cz

Table 3: Predicted Infrared (IR) Vibrational Band Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3300 Medium N-H Stretch (secondary amide) Carboxamide
3100-3000 Medium-Weak Aromatic C-H Stretch Indazole Ring
2980-2850 Medium-Weak Aliphatic C-H Stretch Methyl Group
1680-1640 Strong C=O Stretch (Amide I) Carboxamide
1600-1585 Medium-Weak C=C Stretch (in-ring) Indazole Ring
1560-1500 Strong Asymmetric NO₂ Stretch Nitro Group
1550-1510 Medium N-H Bend (Amide II) Carboxamide
1500-1400 Medium-Weak C=C Stretch (in-ring) Indazole Ring

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound has not been reported in publicly available databases, analysis of closely related structures provides valuable insight into its likely solid-state conformation.

Crystal structures of other 6-nitro-1H-indazole derivatives, such as 1-Allyl-6-nitro-1H-indazole and 2-Methyl-6-nitro-2H-indazole, have been determined. researchgate.netresearchgate.netnih.gov These studies consistently show that the fused indazole ring system is essentially planar. nih.govresearchgate.netnih.gov The nitro group is typically twisted slightly out of the plane of the aromatic ring, with dihedral angles reported in the range of 3-12°. nih.govresearchgate.netnih.gov The crystal packing in these related compounds is stabilized by intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking between the indazole rings. nih.gov It is anticipated that this compound would exhibit similar structural features, including a planar indazole core and a network of intermolecular hydrogen bonds involving the carboxamide and nitro groups, which would influence its crystal packing.

Table 4: Representative Crystallographic Data for an Analogous Compound: 2-Methyl-6-nitro-2H-indazole nih.gov

Parameter Value
Chemical Formula C₈H₇N₃O₂
Molecular Weight 177.17
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.793 (3)
b (Å) 12.200 (8)
c (Å) 16.675 (11)
β (°) 95.722 (9)
Volume (ų) 767.7 (9)

Computational and Theoretical Insights into N Methyl 6 Nitro 1h Indazole 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of their electronic architecture and predictive power for their chemical behavior.

Density Functional Theory (DFT) has been effectively employed to investigate the ground state geometries and electronic characteristics of nitroindazole derivatives. While specific DFT studies on n-Methyl-6-nitro-1h-indazole-1-carboxamide are not extensively documented in publicly available literature, research on closely related 5- and 6-nitroindazoles provides valuable transferable insights. benthamdirect.com DFT computations have proven to be a strong support for experimental data, aiding in the detailed understanding of the electronic distribution within these molecules as a function of their chemical structure. benthamdirect.com

For instance, studies on various substituted 5- and 6-nitroindazoles have highlighted the differences in electronic distribution between 1- and 2-alkyl substituted derivatives. benthamdirect.com B3LYP/6-311++G(d,p) level calculations have been used to determine the stability of different isomers of nitro-1H-indazoles, indicating that 1-substituted isomers are generally more stable than their 2-substituted counterparts. nih.gov These theoretical results are crucial for understanding thermodynamic aspects and differences in energy between various forms of the molecule. nih.gov

A DFT computational study on a series of 3-carboxamide indazole derivatives was conducted to understand their physicochemical properties. nih.gov This research underscores the utility of DFT in elucidating the electronic nature of the indazole carboxamide scaffold.

Computational Method Basis Set Properties Investigated Key Findings for Related Compounds
DFTNot SpecifiedElectronic distribution, Reduction processesSupported experimental data and elucidated electronic structure of 5- and 6-nitroindazoles. benthamdirect.com
B3LYP6-311++G(d,p)Isomer stability, NMR chemical shifts1-substituted isomers of nitro-1H-indazoles are thermodynamically more stable. nih.gov
DFTNot SpecifiedPhysicochemical propertiesCharacterized electronic properties of 3-carboxamide indazole derivatives. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions within a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a computational study of 26 indazole derivatives, including 3-carboxamide structures, the HOMO-LUMO energy gap was calculated to assess their relative stability and reactivity. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The analysis revealed that certain derivatives possessed more substantial HOMO-LUMO energy gaps, indicating greater stability. nih.gov While this study did not specifically include this compound, the findings for other carboxamide derivatives suggest that substitutions on the indazole ring and the carboxamide nitrogen significantly influence the frontier orbital energies.

The electronic and thermodynamic properties of other nitroindazole derivatives have also been determined to perform preliminary quantitative structure-activity relationship studies, which often involve the analysis of HOMO and LUMO energies. scielo.br

Parameter Significance General Findings for Indazole Carboxamide Derivatives
HOMO EnergyRelates to the electron-donating ability of a molecule.Influenced by the nature and position of substituents.
LUMO EnergyRelates to the electron-accepting ability of a molecule.Influenced by the nature and position of substituents.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.Varies significantly with different substitutions, with some derivatives showing larger gaps and thus greater stability. nih.gov

Electrostatic potential (ESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map illustrates the regions of positive and negative electrostatic potential on the molecular surface.

For nitroindazole systems, the nitro group is strongly electron-withdrawing, leading to a significant redistribution of electron density across the molecule. This would result in a region of negative electrostatic potential (typically colored red or orange) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected near the hydrogen atoms of the methyl group and the indazole ring, indicating potential sites for nucleophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational and Dynamic Behavior

Molecular modeling and dynamics simulations provide a window into the conformational preferences and dynamic nature of molecules, which are critical for their function and interaction with other molecules.

The conformational landscape of indazole-1-carboxamides is determined by the rotational barriers around the N1-C(O) bond and the bond connecting the carboxamide nitrogen to its substituent. The planarity of the amide bond is a key feature, but rotation around the indazole-carboxamide bond can lead to different stable conformers. nih.gov

Molecular dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of a molecular system, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor.

MD simulations have been employed to investigate the stability of ligand-protein complexes involving indazole derivatives. nih.govworldscientific.comresearchgate.net For example, in a study of novel 3-chloro-6-nitro-1H-indazole derivatives, MD simulations were used to understand the structural and intermolecular affinity stability of the compounds in a biological environment. nih.gov These simulations, often run for nanoseconds, can reveal how the molecule fluctuates and adapts its conformation within a binding pocket. nih.gov

While specific MD simulations for this compound in various environments are not detailed in the available literature, the methodologies applied to similar indazole structures are directly transferable. Such simulations would be invaluable for understanding how this compound behaves in aqueous solution or when interacting with a biological target, providing a dynamic picture that complements the static information from quantum chemical calculations.

Solvent Effects on Molecular Conformation and Stability through Implicit and Explicit Models

Implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) theory, treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For aromatic nitro compounds, polar solvents can induce a twist in the nitro group relative to the aromatic ring plane due to increased steric requirements from solvation. researchgate.net Studies on related compounds like 3-methyl-6-nitroindazole have shown that solubility and solvation are highly dependent on the solvent composition. For instance, in aqueous co-solvent mixtures, 3-methyl-6-nitroindazole is preferentially solvated by water in water-rich compositions, but by the organic co-solvent in intermediate and co-solvent-rich mixtures. researchgate.net This phenomenon, known as preferential solvation, highlights the specific short-range interactions that can affect molecular stability.

Explicit solvent models provide a more detailed, atomistic view by including individual solvent molecules in the simulation. While computationally more demanding, this method allows for the direct analysis of specific solute-solvent interactions, such as hydrogen bonding. For a molecule with a carboxamide group and a nitro group, explicit models can elucidate how solvent molecules like water or dimethyl sulfoxide (B87167) (DMSO) form hydrogen bonds with the amide proton, the carbonyl oxygen, and the oxygen atoms of the nitro group. These specific interactions can stabilize certain conformations over others, altering the geometry and energy landscape of the molecule. nih.gov The interplay between the polar nitro group and the hydrogen-bonding capable carboxamide group makes the choice of solvent crucial in determining the molecule's conformational behavior in solution.

The calculated changes in geometry and vibrational spectra when moving from the gas phase to a solvent medium often reflect the increased weight of dipolar resonance structures in more polar solvents. nih.gov For this compound, this would imply that polar solvents could enhance the charge separation within the nitro and carboxamide groups, affecting the molecule's electronic structure and reactivity.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between molecular structure and experimental observation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for calculating NMR chemical shifts. nih.govacs.org

This method computes the absolute magnetic shieldings (σ) for each nucleus in the gas phase. To be comparable with experimental data typically recorded in solution, these absolute shieldings are converted into chemical shifts (δ) using empirical equations derived from a large set of reference data. nih.govacs.org High-level density functional theory (DFT) methods, such as B3LYP, combined with extensive basis sets like 6-311++G(d,p), have demonstrated excellent accuracy in predicting NMR parameters for indazole derivatives. nih.govacs.org

Experimental studies on 1-methyl-6-nitroindazole further illustrate these effects. The presence of the nitro group at the 6-position causes a significant downfield shift for the ortho protons H-5 and H-7. arpgweb.com Similarly, in the 13C NMR spectrum, the carbon atom directly attached to the nitro group (C-6) experiences the largest downfield shift, a trend consistent with other nitroaromatic compounds. arpgweb.com

Below is a table of theoretically calculated 1H and 13C NMR chemical shifts for the 6-nitroindazole (B21905) moiety, based on the GIAO/B3LYP/6-311++G(d,p) level of theory for a similar compound. nih.gov These values serve as a strong theoretical prediction for the corresponding nuclei in this compound.

PositionCalculated 1H Chemical Shift (δ, ppm)Calculated 13C Chemical Shift (δ, ppm)
38.21135.8
47.86122.2
58.28118.0
6-145.4
78.75110.3
3a-123.3
7a-140.7

Data derived from GIAO calculations on (6-nitro-1H-indazol-1-yl)methanol, a structurally similar compound. nih.gov

Mechanistic Studies of Chemical Reactions Involving Indazole-1-carboxamides

Computational studies of reaction mechanisms provide deep insights into the transition states, intermediates, and energy profiles of chemical transformations. While specific mechanistic studies on this compound are limited, research on related indazole systems offers valuable models for its reactivity, particularly at the N1 position where the carboxamide group is attached.

A well-studied reaction is the addition of NH-indazoles, including 6-nitro-1H-indazole, to formaldehyde (B43269) in aqueous acidic solutions. nih.govresearchgate.net This reaction serves as a model for electrophilic substitution at the indazole nitrogen. Computational analysis reveals that the mechanism does not involve a direct reaction between the protonated indazole cation and formaldehyde. nih.gov Instead, the reaction proceeds through the neutral indazole tautomer attacking the protonated form of formaldehyde (H₂C=OH⁺), which is a much stronger electrophile. nih.govresearchgate.net The preference for substitution at the N1 position over the N2 position is a key aspect of indazole chemistry. For 6-nitro-1H-indazole, the reaction with formaldehyde overwhelmingly yields the N1-substituted product. nih.gov Theoretical calculations confirm that the N1-substituted isomer is thermodynamically more stable than the N2-substituted counterpart. acs.org

The reaction mechanism can be summarized in the following key steps:

Protonation of formaldehyde by the acid catalyst to form a highly reactive electrophilic cation.

Nucleophilic attack by the N1 atom of the neutral 6-nitro-1H-indazole on the protonated formaldehyde.

Deprotonation of the resulting intermediate to yield the final N1-hydroxymethyl derivative.

This mechanism underscores the importance of the indazole's neutral form as the reactive nucleophile even under acidic conditions, a principle governed by the relative basicities of the reactants. nih.gov Insights from these studies are directly applicable to understanding reactions involving the N1 position of this compound, suggesting that it would likely react with electrophiles via its indazole nitrogen rather than the less nucleophilic amide nitrogen.

Furthermore, studies on the synthesis of other indazole carboxamides, such as 1-aryl-indazole-3-carboxamides, have proposed mechanisms involving steps like the in-situ generation of reactive intermediates (e.g., nitrile imines) followed by cyclization reactions. unina.it These studies contribute to a broader understanding of the formation and reactivity of the indazole carboxamide scaffold.

Chemical Transformations and Derivatization Reactions of the N Methyl 6 Nitro 1h Indazole 1 Carboxamide Scaffold

Chemical Modifications of the Nitro Group on the Indazole Ring

The nitro group at the 6-position of the indazole ring is a critical functional group that significantly influences the electronic properties of the molecule and serves as a key handle for synthetic modifications.

The most prominent and synthetically useful reaction of the aromatic nitro group is its reduction to a primary amine. This transformation is fundamental for creating amino-indazole derivatives, which are valuable precursors for further functionalization, such as amide bond formation or diazotization reactions. A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds, applicable to the n-Methyl-6-nitro-1h-indazole-1-carboxamide scaffold, are summarized below. The reaction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. masterorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Typical Conditions Notes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Nickel A widely used, clean, and efficient method.
Metal/Acid Reduction Fe, Sn, or Zn in acidic media (e.g., HCl, Acetic Acid) A classic and cost-effective method often used in industrial-scale synthesis.
Transfer Hydrogenation Hydrazine (N₂H₄), Ammonium (B1175870) formate Utilizes a hydrogen donor in the presence of a catalyst (e.g., Pd/C, Raney Ni). Can be milder than high-pressure hydrogenation. nih.gov
Sulfide (B99878) Salts Sodium sulfide (Na₂S), Ammonium sulfide ((NH₄)₂S) Useful for selective reduction of one nitro group in dinitro compounds.
Sodium Hydrosulfite Na₂S₂O₄ A mild reducing agent often used in aqueous solutions.

| Sodium Borohydride (B1222165) (NaBH₄) | In the presence of a transition metal catalyst (e.g., Ni(PPh₃)₄) | NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups but its reactivity can be enhanced with catalysts. researchgate.net |

Direct electrophilic or nucleophilic substitution of the nitro group on an aromatic ring is challenging and less common than its reduction.

Electrophilic Reactions: The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution. youtube.comnih.gov Consequently, electrophilic attack on the already electron-deficient nitro group itself is not a feasible reaction pathway.

Nucleophilic Reactions: The nitro group is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov While the nitro group activates the aromatic ring for nucleophilic attack at other positions (see section 5.2.1), its direct displacement by a nucleophile typically requires harsh conditions or the presence of multiple, strongly activating electron-withdrawing groups on the ring. nih.govkhanacademy.org Therefore, for the this compound scaffold, nucleophilic substitution reactions targeting the replacement of the nitro group are not a primary route for derivatization.

Functionalization and Substitutions on the Indazole Core

The bicyclic indazole core provides additional opportunities for structural modification, both on the aromatic benzene (B151609) ring and at the N2 nitrogen of the pyrazole (B372694) ring.

More synthetically viable are nucleophilic aromatic substitution (SNAr) reactions, where a leaving group (like a halogen) on the ring can be displaced by a nucleophile. The presence of the electron-withdrawing nitro group facilitates these reactions. Halogenation of the indazole core, for instance, can provide a handle for subsequent metal-catalyzed cross-coupling reactions. Studies on related nitroindazoles have shown that halogenation can be achieved, providing precursors for further diversification. masterorganicchemistry.com

While the N1 position is occupied by the methylcarboxamide group, the N2 position of the indazole ring remains a potential site for reactions, most notably alkylation. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-alkylated products, with the thermodynamically more stable 1H-indazole tautomer often being the predominant starting material. khanacademy.orgyoutube.com The ratio of N1 to N2 products is highly dependent on reaction conditions such as the base, solvent, and the nature of the electrophile. researchgate.net

For the this compound scaffold, alkylation would exclusively occur at the N2 position. However, the existing N1-substituent can sterically and electronically influence the reactivity of the N2 nitrogen. Specific protocols have been developed for the selective N2-alkylation of 1H-indazoles, for example, using alkyl 2,2,2-trichloroacetimidates with catalysts like trifluoromethanesulfonic acid or copper(II) triflate, which could be adapted for this purpose. libretexts.orglibretexts.org

Table 2: Factors Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation

Factor Favors N1-Alkylation (Thermodynamic Product) Favors N2-Alkylation (Kinetic Product)
Solvent Polar aprotic solvents (e.g., DMF) can favor N1 via equilibration. khanacademy.org Less polar solvents (e.g., THF) can favor N2.
Base/Counterion Larger cations (e.g., Cs⁺) can favor N1. Smaller, harder cations (e.g., Na⁺) can favor N2.
Electrophile Less reactive alkylating agents. More reactive alkylating agents.

| Ring Substituents | Electron-withdrawing groups at C3 can favor N1. khanacademy.org | Sterically demanding groups at C7 can favor N2. |

Chemical Modifications of the N-Methylcarboxamide Moiety

The N-methylcarboxamide group at the N1 position is a robust functional group, but it can be chemically modified under specific conditions, typically involving hydrolysis or reduction.

Hydrolysis to Carboxylic Acid: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding 1H-indazole-1-carboxylic acid and methylamine (B109427). This reaction typically requires heating for extended periods. libretexts.org Basic hydrolysis, using a strong base like NaOH in an aqueous or mixed-solvent system, results in the formation of the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.

Reduction to Amine: The amide functional group can be reduced to an amine. This transformation requires a powerful reducing agent, as amides are less reactive than esters or ketones. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose, converting the N-methylcarboxamide group into an N,N-dimethylaminomethyl group at the N1 position. masterorganicchemistry.com Weaker reducing agents like sodium borohydride are generally ineffective for amide reduction unless activated by additives.

Table 3: Summary of Compound Names Mentioned

Compound Name
This compound
6-amino-n-Methyl-1h-indazole-1-carboxamide
n-Methyl-6-nitroso-1h-indazole-1-carboxamide
n-Methyl-6-hydroxylamino-1h-indazole-1-carboxamide
1H-indazole-1-carboxylic acid
Methylamine

Hydrolytic Cleavage of the Amide Bond

The amide bond in indazole-1-carboxamides can undergo hydrolytic cleavage under certain conditions. This reaction is a fundamental transformation that can lead to the corresponding indazole and the constituent amine or carboxylic acid. In the context of drug metabolism, hydrolysis of amide and ester linkages is a common biotransformation pathway. nih.govnih.gov For instance, studies on indazole carboxamide synthetic cannabinoids have shown that hydrolysis is a major metabolic route. nih.gov

The cleavage of the amide bond in this compound would yield 6-nitro-1H-indazole and N-methylamine upon cleavage of the C-N bond, or 1-methyl-6-nitro-1H-indazole-3-carboxylic acid if the reaction proceeded differently, though the former is more typical for terminal amides. The reaction is generally catalyzed by acid or base. For example, related 1-acetyl-1H-indazole-3-carboxamides can be deacetylated using sodium hydroxide (B78521) in water under mild conditions to yield the corresponding 1H-indazole-3-carboxamides. semanticscholar.org Similarly, the hydrolysis of 1-acetyl-1H-indazole-3-carboxylate esters with sodium hydroxide under reflux conditions leads to the formation of 1H-indazole-3-carboxylic acid. semanticscholar.org These examples suggest that the N-1 carboxamide group of this compound is susceptible to basic hydrolysis.

Table 1: Conditions for Hydrolysis of Related Indazole Derivatives

Derivative Reagents Conditions Product Reference
1-Acetyl-1H-indazole-3-carboxamides NaOH (2 equiv) Water, mild conditions 1H-Indazole-3-carboxamides semanticscholar.org

Derivatization at the Amide Nitrogen or Carbonyl Carbon

The amide group of this compound offers opportunities for further derivatization at both the nitrogen and carbonyl carbon atoms.

Derivatization at the Carbonyl Carbon: The carbonyl carbon is an electrophilic center and can be attacked by nucleophiles. A common reaction is the coupling of an indazole carboxylic acid with various amines to form a diverse library of carboxamides. This is typically achieved using standard amide coupling agents. derpharmachemica.comresearchgate.net While this compound already possesses an amide, analogous transformations starting from the corresponding 1-methyl-6-nitro-1H-indazole-3-carboxylic acid could be envisioned to generate a wide array of derivatives. The general procedure involves activating the carboxylic acid with reagents like HOBT (N-Hydroxybenzotriazole) and EDC.HCl ((3-Dimethylaminopropyl)-ethyl-carbodiimide hydrochloride) in the presence of a base like TEA (triethylamine), followed by the addition of the desired amine. derpharmachemica.comresearchgate.net

Derivatization at the Amide Nitrogen: While less common than reactions at the carbonyl carbon, derivatization at the amide nitrogen is also possible. Nucleophilic substitution reactions at the amide nitrogen are generally challenging. nih.gov However, recent advancements have enabled such transformations. For instance, a method for SN2 substitution at an amide nitrogen has been developed for the synthesis of hydrazides, where O-tosyl hydroxamates act as electrophiles reacting with amine nucleophiles. nih.govresearchgate.net This suggests that if this compound were converted to a suitable precursor with a leaving group on the nitrogen, it could potentially react with various nucleophiles.

Cycloaddition and Other Pericyclic Reactions Involving Indazole Derivatives

Pericyclic reactions, which involve a concerted reorganization of electrons through a cyclic transition state, represent a powerful tool in organic synthesis. msu.edunih.gov These reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. slideshare.net The indazole scaffold, particularly when activated by substituents like a nitro group, can participate in such transformations.

1,3-Dipolar cycloaddition is a notable reaction for synthesizing new heterocyclic systems. researchgate.net Research has demonstrated the synthesis of 1,2,3-triazole and 4,5-dihydroisoxazole derivatives from 1-substituted 6-nitro-1H-indazoles through 1,3-dipolar cycloaddition reactions. researchgate.net This indicates that the 6-nitroindazole (B21905) core within this compound is amenable to participating in cycloaddition reactions. The nitro group can influence the electronic properties of the indazole system, potentially making it a suitable dipolarophile or part of a dipole in such reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is another key pericyclic reaction. msu.edunih.gov While specific examples involving this compound are not documented, the general principle applies. The diene or dienophile character of the indazole ring system would depend on the specific reaction partners and conditions. Pericyclic cascade reactions have also been observed in related heterocyclic systems, leading to complex polycyclic structures with high stereoselectivity. acs.org

Table 2: Examples of Pericyclic Reactions with Indazole and Related Scaffolds

Reaction Type Substrate Key Transformation Product Type Reference
1,3-Dipolar Cycloaddition 1-Substituted 6-nitro-1H-indazoles Reaction with a dipole Pyrazoles, 1,2,3-triazoles, 4,5-dihydroisoxazoles researchgate.net
Pericyclic Cascade Zincke aldehydes derived from allylic amines Isomerization, electrocyclic ring closure, sigmatropic shift, ring-opening, Diels-Alder cycloaddition Polycyclic lactams acs.org

Studies on the Reactivity of Indazole-1-carboxamides as Nucleophiles or Electrophiles

The reactivity of the indazole ring system can be either nucleophilic or electrophilic, depending on the substitution pattern and the reacting species.

Electrophilic Character: Conversely, the electron-deficient nature of the 6-nitroindazole ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are possible on nitro-substituted aryl systems. Furthermore, fused indazole systems like oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles have been shown to react with a variety of nucleophiles (thiolates, alkoxides, amines) to yield 2-substituted 1H-indazolones. nih.gov These reactions proceed via nucleophilic attack and subsequent ring-opening. nih.gov This suggests that the this compound scaffold possesses electrophilic centers, particularly on the benzene portion of the bicyclic system, which could be susceptible to nucleophilic attack under appropriate conditions. The carbonyl carbon of the carboxamide group is also a prominent electrophilic site, as discussed in section 5.3.2.

Table 3: Reactivity of Indazole Derivatives

Reactant Type Reaction Substrate Example Product Example Reference
Nucleophile Nucleophilic ring-opening Oxazino[3,2-b]indazoles 2-substituted 1H-indazolones nih.gov
Nucleophile SNAr ring closure Arylhydrazones with a leaving group 1-aryl-1H-indazoles nih.gov

Future Research Directions in N Methyl 6 Nitro 1h Indazole 1 Carboxamide Chemistry

Development of Highly Regioselective and Sustainable Synthetic Methodologies

Current synthetic routes to substituted indazoles often involve multi-step processes that may lack regioselectivity and employ harsh reagents. Future research should focus on developing more efficient and environmentally benign methods for the synthesis of n-Methyl-6-nitro-1h-indazole-1-carboxamide.

One promising area is the exploration of one-pot synthesis protocols. Such methods, which combine multiple reaction steps into a single operation, can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time and resources. mdpi.com For the synthesis of this compound, this could involve a domino reaction starting from readily available precursors.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, minimizing the generation of hazardous waste, and employing catalytic methods over stoichiometric reagents. For instance, the use of dimethyl carbonate as a methylating agent, which is considered a green reagent, could be explored for the N-methylation step, offering a more environmentally friendly alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. google.com

Table 1: Potential Sustainable Synthetic Approaches

Approach Description Potential Advantages
One-Pot Synthesis Combining multiple reaction steps without isolating intermediates. Increased efficiency, reduced waste, time and cost savings.
Green Solvents Utilizing environmentally benign solvents like water, ethanol, or supercritical CO2. Reduced environmental impact and improved safety.
Catalytic Methods Employing catalysts to promote reactions instead of stoichiometric reagents. Higher atom economy, milder reaction conditions, and reduced waste.

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Shorter reaction times, improved yields, and enhanced regioselectivity. acs.org |

Advanced Spectroscopic Techniques for Elucidating Complex Structures and Dynamic Processes

A thorough structural characterization is fundamental to understanding the chemical and physical properties of this compound. While standard techniques like 1H and 13C NMR are essential, advanced spectroscopic methods can provide deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for confirming the regiochemistry of the N-methyl and carboxamide groups. Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of atoms, which is particularly useful for conformational analysis.

In addition to solution-state NMR, solid-state NMR could provide valuable information about the compound's structure and packing in the crystalline state. nih.gov X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of a molecule. nih.govresearchgate.net Obtaining a single crystal of this compound would definitively confirm its connectivity and stereochemistry.

Dynamic processes, such as conformational changes or potential tautomerism, could be investigated using variable-temperature NMR studies. These experiments can provide thermodynamic and kinetic parameters associated with such processes.

Table 2: Advanced Spectroscopic and Structural Analysis Techniques

Technique Information Gained
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals, connectivity.
NOE Spectroscopy Spatial proximity of atoms, conformational analysis.
Solid-State NMR Structure and packing in the crystalline state. nih.gov
X-ray Crystallography Precise three-dimensional molecular structure. nih.govresearchgate.net

| Variable-Temperature NMR | Information on dynamic processes and conformational changes. |

Integrative Computational Chemistry for Predicting Complex Chemical Behavior

Computational chemistry offers a powerful toolset for predicting and understanding the behavior of molecules, which can guide experimental work. For this compound, computational methods can be applied to various aspects of its chemistry.

Density Functional Theory (DFT) calculations can be used to predict the compound's geometric and electronic structure, as well as its spectroscopic properties, such as NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to validate the proposed structure. DFT can also be used to calculate the relative energies of different isomers and conformers, providing insights into their relative stabilities.

Molecular docking and molecular dynamics (MD) simulations are valuable techniques for exploring the potential biological activity of this compound. researchgate.netresearchgate.net By docking the compound into the active sites of various biological targets, it is possible to predict its binding affinity and mode of interaction. MD simulations can then be used to study the stability of the protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related indazole derivatives to develop models that correlate their chemical structure with their biological activity. These models can then be used to predict the activity of new compounds and to guide the design of more potent analogs.

Exploration of Novel Chemical Transformations for Scaffold Diversification and Library Generation

The 6-nitro-1H-indazole scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives. researchgate.net Future research should focus on exploring novel chemical transformations of this compound to generate a library of new compounds with diverse chemical structures and potential biological activities.

The nitro group at the 6-position is a key functional handle for further modification. It can be reduced to an amino group, which can then be subjected to a variety of reactions, such as acylation, alkylation, and diazotization, to introduce different substituents. nih.gov

The carboxamide group at the 1-position can also be modified. For example, it could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to esters, amides, or other functional groups.

Furthermore, the indazole ring itself can undergo various chemical transformations, such as electrophilic aromatic substitution or cycloaddition reactions, to introduce additional functionality. nih.gov The development of a diverse chemical library based on the this compound scaffold will be essential for exploring its structure-activity relationships and identifying new lead compounds for drug discovery.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
6-nitro-1H-indazole
Dimethyl carbonate
Methyl iodide

Q & A

Q. What are the optimal synthetic routes for n-Methyl-6-nitro-1H-indazole-1-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of nitro-substituted indazole carboxamides typically involves multi-step routes, including alkylation, nitration, and carboxamide formation. For example, alkylation of indazole precursors with methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium hydride in tetrahydrofuran) can introduce the N-methyl group . Subsequent nitration at the 6-position requires careful control of reaction conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C) to avoid over-nitration or decomposition. Yield optimization may involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective nitro-group introduction.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction homogeneity.
  • Temperature gradients : Stepwise heating/cooling to stabilize intermediates (e.g., 44% yield achieved via reflux in THF for analogous compounds) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Rigorous characterization requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the nitro and methyl groups (e.g., aromatic proton splitting patterns at δ 8.1–8.5 ppm for nitro-substituted indazoles) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 235.0592 for C10_{10}H10_{10}N4_4O3_3).
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer: Initial screening should focus on target-agnostic assays to identify potential mechanisms:

  • Enzyme inhibition assays : Test against kinases (e.g., PKA, AMPA receptors) using fluorescence-based ADP-Glo™ kits .
  • Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to detect cytotoxic effects .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., mGluR5 or HSF1) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural determination. Key steps include:

  • Crystal growth : Slow evaporation of saturated solutions in DMSO/water mixtures.
  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.
  • Refinement with SHELXL : Employ anisotropic displacement parameters and twin refinement for nitro-group orientation analysis (e.g., SHELXL’s TWIN/BASF commands for twinned crystals) .
  • Validation tools : Check for voids (PLATON), hydrogen-bond networks, and π-π stacking interactions .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer: SAR studies should systematically vary substituents to correlate chemical features with activity:

  • Nitro group replacement : Substitute with cyano or trifluoromethyl to assess electronic effects on receptor binding .
  • Methyl group positional isomerism : Compare N-methyl vs. C-methyl derivatives (e.g., 1-methyl vs. 3-methyl indazoles) using molecular docking (AutoDock Vina) to predict binding poses .
  • Bioisosteric replacements : Replace the carboxamide with sulfonamide or urea moieties to modulate solubility and potency .

Q. How should researchers address contradictory data in pharmacological or crystallographic studies?

Methodological Answer: Contradictions often arise from impurities, polymorphism, or assay variability. Mitigation strategies include:

  • Orthogonal validation : Confirm biological activity via independent assays (e.g., SPR + cellular thermal shift assay [CETSA]) .
  • Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility/bioavailability .
  • Batch-to-batch consistency : Implement quality control (QC) protocols (e.g., LC-MS for synthetic intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.